molecular formula C8H11N3O B6589055 N-methyl-5-(methylamino)pyridine-2-carboxamide CAS No. 1565436-59-0

N-methyl-5-(methylamino)pyridine-2-carboxamide

Cat. No. B6589055
CAS RN: 1565436-59-0
M. Wt: 165.2
InChI Key:
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Description

N-methyl-5-(methylamino)pyridine-2-carboxamide, or NM-5-MA, is an organic compound with a wide range of applications in scientific research. It is a versatile and relatively simple molecule that can be used in a variety of experiments and studies. NM-5-MA is a derivative of pyridine, a heterocyclic aromatic compound, and belongs to the class of carboxamides. It has become increasingly popular in the scientific community due to its unique properties and potential for use in various research applications.

Scientific Research Applications

NM-5-MA has a wide range of applications in scientific research. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It has also been used in the study of molecular structures, as a fluorescent probe, and as a model compound in drug design.

Mechanism of Action

The mechanism of action of NM-5-MA is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). This enzyme is involved in the metabolism of many drugs, and inhibition of this enzyme can lead to drug interactions and adverse reactions.
Biochemical and Physiological Effects
NM-5-MA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including CYP2D6 and CYP3A4. It has also been shown to increase the levels of certain hormones, such as prolactin and cortisol, and to decrease the levels of others, such as testosterone and estradiol. Additionally, NM-5-MA has been shown to have an effect on the production of nitric oxide, a molecule involved in many physiological processes.

Advantages and Limitations for Lab Experiments

NM-5-MA has several advantages for use in laboratory experiments. It is a relatively simple molecule and can be easily synthesized in a laboratory setting. It is also relatively stable and can be stored for long periods of time. Additionally, it is relatively non-toxic and has a low potential for adverse reactions. However, there are some limitations to its use. It can be difficult to obtain in large quantities, and its effects can vary depending on the experimental conditions.

Future Directions

NM-5-MA has a wide range of potential applications in scientific research. Future research should focus on further exploring its biochemical and physiological effects, as well as its potential for use in drug design and drug interactions. Additionally, further research should be conducted to explore its potential for use in enzyme assays and organic synthesis. Finally, research should focus on developing new methods for synthesizing NM-5-MA, as well as improving existing methods.

Synthesis Methods

NM-5-MA can be synthesized through a variety of methods, including direct synthesis, condensation, and oxidation. The most common method of synthesis is the reaction of pyridine with an amine and an aldehyde or ketone, followed by an oxidation reaction. This method is relatively simple and produces a high yield of NM-5-MA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-5-(methylamino)pyridine-2-carboxamide involves the reaction of 2-chloro-5-nitropyridine with methylamine followed by reduction of the resulting nitro compound and subsequent N-methylation of the amine group. The carboxamide group is then introduced through reaction with an appropriate carboxylic acid derivative.", "Starting Materials": [ "2-chloro-5-nitropyridine", "methylamine", "reducing agent (e.g. palladium on carbon, hydrogen gas)", "methylating agent (e.g. methyl iodide)", "carboxylic acid derivative (e.g. acetic anhydride)" ], "Reaction": [ "2-chloro-5-nitropyridine is reacted with excess methylamine in a suitable solvent (e.g. ethanol) at elevated temperature to yield N-methyl-5-nitropyridin-2-amine.", "The nitro group is reduced to an amine using a suitable reducing agent (e.g. palladium on carbon, hydrogen gas) in the presence of a suitable solvent (e.g. ethanol).", "The resulting amine is then N-methylated using a suitable methylating agent (e.g. methyl iodide) in the presence of a suitable base (e.g. potassium carbonate) and solvent (e.g. acetone).", "The carboxamide group is introduced through reaction of the N-methyl-5-(methylamino)pyridin-2-amine with an appropriate carboxylic acid derivative (e.g. acetic anhydride) in the presence of a suitable catalyst (e.g. pyridine) and solvent (e.g. dichloromethane).", "The final product, N-methyl-5-(methylamino)pyridine-2-carboxamide, is obtained after purification by methods such as recrystallization or chromatography." ] }

CAS RN

1565436-59-0

Molecular Formula

C8H11N3O

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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